molecular formula C15H21N5S B12786479 N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide CAS No. 88324-52-1

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide

Cat. No.: B12786479
CAS No.: 88324-52-1
M. Wt: 303.4 g/mol
InChI Key: HCNCHPUSRLRNJS-WOJGMQOQSA-N
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Description

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide is a complex organic compound featuring a unique bicyclic structure. This compound is characterized by the presence of a pyrazine ring, an azabicyclo[3.2.2]nonane core, and a carbothioamide group. The combination of these structural elements imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azabicyclo[3.2.2]nonane core, which can be achieved through cyclization reactions involving suitable precursors. The pyrazine ring is then introduced via condensation reactions with appropriate pyrazine derivatives. Finally, the carbothioamide group is incorporated through thiolation reactions using reagents such as thiourea or related compounds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the process is crucial for industrial applications, and efforts are made to minimize waste and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives .

Scientific Research Applications

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo[3.2.2]nonane derivatives and pyrazine-containing molecules. Examples include:

Uniqueness

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide is unique due to its specific combination of structural elements, which imparts distinct chemical and biological properties.

Properties

CAS No.

88324-52-1

Molecular Formula

C15H21N5S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide

InChI

InChI=1S/C15H21N5S/c1-11(14-8-16-6-7-17-14)18-19-15(21)20-9-12-2-3-13(10-20)5-4-12/h6-8,12-13H,2-5,9-10H2,1H3,(H,19,21)/b18-11+

InChI Key

HCNCHPUSRLRNJS-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=S)N1CC2CCC(C1)CC2)/C3=NC=CN=C3

Canonical SMILES

CC(=NNC(=S)N1CC2CCC(C1)CC2)C3=NC=CN=C3

Origin of Product

United States

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